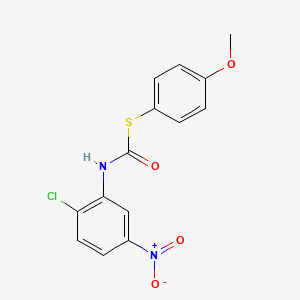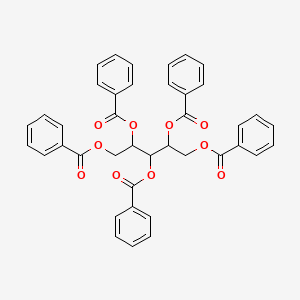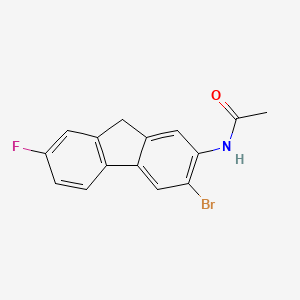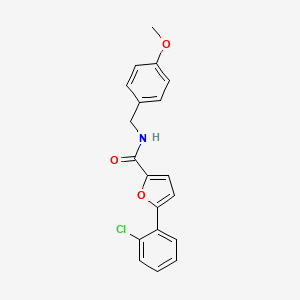
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C14H11ClN2O4S It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate typically involves the reaction of 4-methoxyaniline with 2-chloro-5-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
- S-(4-Methoxyphenyl) N-(2-methyl-5-nitrophenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Uniqueness: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
199585-01-8 |
|---|---|
Molekularformel |
C14H11ClN2O4S |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C14H11ClN2O4S/c1-21-10-3-5-11(6-4-10)22-14(18)16-13-8-9(17(19)20)2-7-12(13)15/h2-8H,1H3,(H,16,18) |
InChI-Schlüssel |
KZMWXRSLFOOREU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)

![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)


![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)




![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
